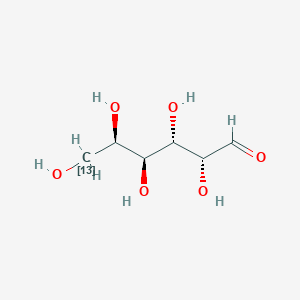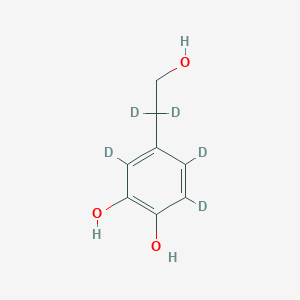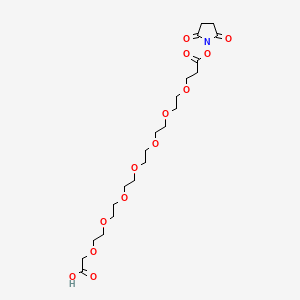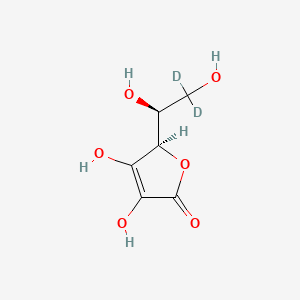
L-Ascorbic acid-d2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Ascorbic acid-d2, also known as deuterated L-ascorbic acid, is a stable isotope-labeled form of L-ascorbic acid (vitamin C). This compound is used in various scientific research applications due to its unique properties, including its role as an antioxidant and its involvement in numerous biochemical processes. The deuterium labeling allows for more precise tracking and analysis in metabolic studies and other research areas.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Ascorbic acid-d2 typically involves the incorporation of deuterium atoms into the L-ascorbic acid molecule. One common method is the catalytic hydrogenation of L-ascorbic acid in the presence of deuterium gas. This process replaces the hydrogen atoms with deuterium atoms, resulting in the formation of this compound. The reaction conditions often include a deuterium gas atmosphere, a suitable catalyst (such as palladium on carbon), and a solvent like methanol or ethanol .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors to facilitate the catalytic hydrogenation reaction. The deuterium gas is supplied in large quantities, and the reaction is carefully monitored to ensure complete deuteration. The final product is then purified using techniques such as crystallization or chromatography to obtain high-purity this compound .
Analyse Des Réactions Chimiques
Types of Reactions
L-Ascorbic acid-d2 undergoes various chemical reactions, similar to its non-deuterated counterpart. These reactions include:
Substitution: This compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Major Products Formed
Applications De Recherche Scientifique
L-Ascorbic acid-d2 has a wide range of scientific research applications, including:
Mécanisme D'action
L-Ascorbic acid-d2 exerts its effects through several mechanisms:
Antioxidant Activity: It acts as a reducing agent, donating electrons to neutralize reactive oxygen species and prevent oxidative damage to cells.
Collagen Synthesis: This compound is a cofactor for the enzymes prolyl hydroxylase and lysyl hydroxylase, which are involved in the hydroxylation of proline and lysine residues in collagen.
Immune Function: It enhances the function of immune cells, such as neutrophils and lymphocytes, by promoting their proliferation and activity.
Neurotransmitter Synthesis: This compound is involved in the synthesis of neurotransmitters like norepinephrine and serotonin.
Comparaison Avec Des Composés Similaires
L-Ascorbic acid-d2 can be compared with other similar compounds, such as:
L-Ascorbic acid: The non-deuterated form of vitamin C, which has similar biochemical properties but lacks the deuterium labeling for precise tracking in research.
6-Amino-6-deoxy-L-ascorbic acid: A derivative of L-ascorbic acid with an amino group, which has different chemical properties and applications.
N-Methyl-6-amino-6-deoxy-L-ascorbic acid: Another derivative with a methylated amino group, used in studies of antioxidant activity and stability.
This compound is unique due to its deuterium labeling, which allows for more accurate tracking and analysis in various research applications. This makes it a valuable tool for scientists studying the biochemical and physiological roles of vitamin C.
Propriétés
Formule moléculaire |
C6H8O6 |
|---|---|
Poids moléculaire |
178.14 g/mol |
Nom IUPAC |
(2R)-2-[(1S)-2,2-dideuterio-1,2-dihydroxyethyl]-3,4-dihydroxy-2H-furan-5-one |
InChI |
InChI=1S/C6H8O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2,5,7-10H,1H2/t2-,5+/m0/s1/i1D2 |
Clé InChI |
CIWBSHSKHKDKBQ-PPVDTKEISA-N |
SMILES isomérique |
[2H]C([2H])([C@@H]([C@@H]1C(=C(C(=O)O1)O)O)O)O |
SMILES canonique |
C(C(C1C(=C(C(=O)O1)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


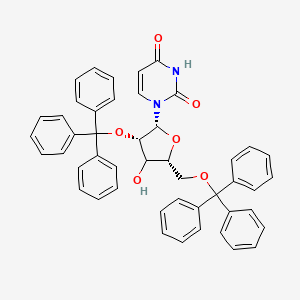
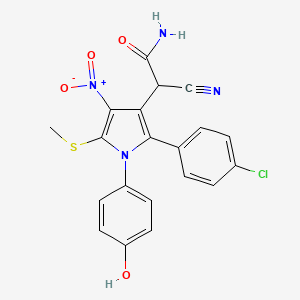
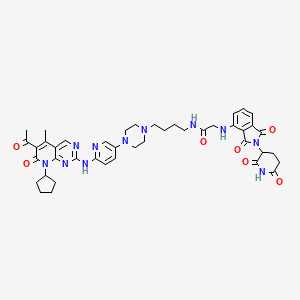
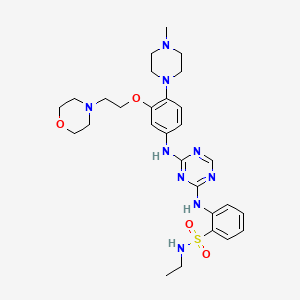
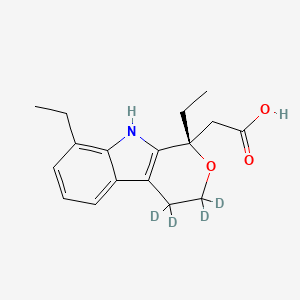
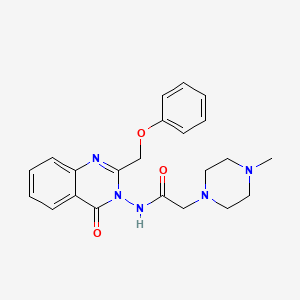
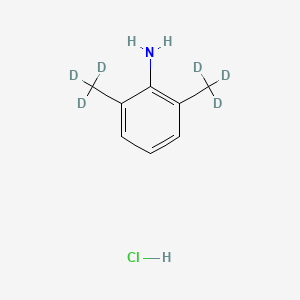
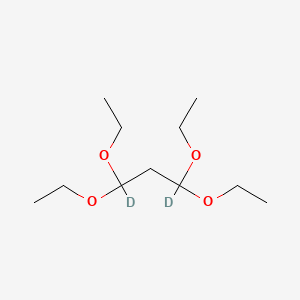
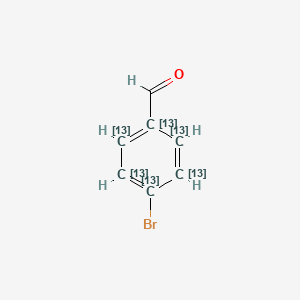
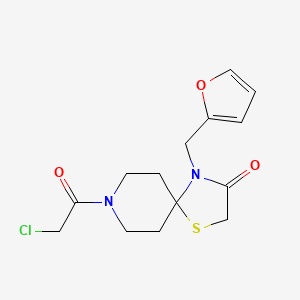
![(3R)-7-hydroxy-3-[(4-hydroxyphenyl)methyl]-2,3-dihydrochromen-4-one](/img/structure/B12408873.png)
